molecular formula C16H17ClN2O2 B2407075 2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide CAS No. 2411275-89-1

2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide

Cat. No.: B2407075
CAS No.: 2411275-89-1
M. Wt: 304.77
InChI Key: GTBFSEMRTLVFLF-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide is a synthetic organic compound with the molecular formula C16H17ClN2O2 and a molecular weight of 304.77 g/mol. This compound features a pyridine ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide typically involves the reaction of 2-chloroacetamide with a pyridine derivative under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridines, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Chemical Reactions Analysis

2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide can be compared with other pyridine derivatives, such as:

    Sulfapyridine: Known for its antibacterial properties.

    N-(pyridin-2-yl)amides: These compounds have shown varied medicinal applications and are synthesized from similar starting materials.

    Thienopyridine derivatives: These compounds exhibit strong antimicrobial activity and are synthesized using similar synthetic routes.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-12(19-16(20)10-17)13-5-4-7-15(9-13)21-11-14-6-2-3-8-18-14/h2-9,12H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFSEMRTLVFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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